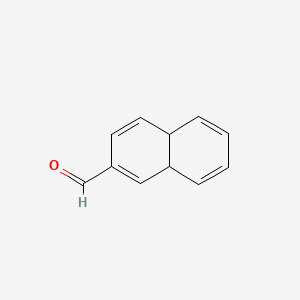

4A,8a-dihydronaphthalene-2-carbaldehyde

Description

Properties

CAS No. |

131092-27-8 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.2 |

IUPAC Name |

4a,8a-dihydronaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,10-11H |

InChI Key |

GMJKAXZRBKVPCN-UHFFFAOYSA-N |

SMILES |

C1=CC2C=CC(=CC2C=C1)C=O |

Synonyms |

2-Naphthalenecarboxaldehyde, 4a,8a-dihydro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4A,8a-dihydronaphthalene-2-carbaldehyde and related compounds:

Key Findings:

- Hydrogenation Effects : Partial hydrogenation (as in 4a,8a-Dihydro-naphthalene ) reduces aromaticity, increasing susceptibility to electrophilic addition compared to fully aromatic naphthalene .

- Functional Group Influence : The carbaldehyde group in This compound would confer electrophilic character at the aldehyde carbon, similar to benzaldehyde derivatives. This contrasts with hydroxylated analogs like Octahydronaphthalene-4a,8a-diol , which exhibit hydrogen-bonding capabilities .

- Reactivity Trends: 1,4-Naphthoquinone (CAS 130-15-4) demonstrates redox activity due to its conjugated diketone system, a feature absent in carbaldehyde derivatives .

Limitations and Data Gaps

The comparisons above rely on extrapolation from structural analogs. For instance:

- Computational tools (e.g., CC-DPS) could model properties like dipole moments or LogP for This compound , but such analyses are absent in the evidence .

Preparation Methods

Synthesis of 1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde

A representative example involves the reaction of 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene with DMF-POCl₃ under anhydrous conditions. The electrophilic formylation occurs regioselectively at the 2-position due to the electron-rich nature of the dihydronaphthalene system. Key parameters include:

-

Temperature : 0–5°C during reagent addition, followed by gradual warming to 25°C.

-

Reaction Time : 4–6 hours for complete formylation.

-

Yield : 65–72% after purification via column chromatography.

The mechanism proceeds through the formation of a chloroiminium intermediate, which undergoes hydrolysis to yield the aldehyde.

Cyclization of Enol Ethers Followed by Oxidation

An alternative route involves the construction of the dihydronaphthalene core followed by oxidation of a methyl group to the aldehyde functionality.

UV Irradiation of Bicyclic Precursors

Jones and Scott’s method for synthesizing bullvalene derivatives provides a foundational strategy. While originally designed for bullvalene, this approach can be adapted for dihydronaphthalenes:

-

Precursor Synthesis : Bicyclo[4.2.2]deca-2,4,7,9-tetraene (8a) is prepared via thermal decomposition of diazoacetic ester in the presence of cyclooctatetraene.

-

UV Irradiation : Exposure of 8a to UV light induces a [2+2] cycloreversion, yielding 4a,8a-dihydronaphthalene derivatives.

-

Oxidation : Subsequent oxidation of a methyl substituent using pyridinium chlorochromate (PCC) or manganese dioxide introduces the aldehyde group.

Limitations : Low yields (38–45%) in the precursor synthesis step make this method less efficient than the Vilsmeier-Haack approach.

Comparative Analysis of Methods

Mechanistic and Structural Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.